molecular formula C14H18N2O2 B2513079 N-(1-cyanobutyl)-3-ethoxybenzamide CAS No. 1311619-60-9

N-(1-cyanobutyl)-3-ethoxybenzamide

Cat. No.: B2513079
CAS No.: 1311619-60-9
M. Wt: 246.31
InChI Key: RCPYAYGRQJNIGN-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-3-ethoxybenzamide is a synthetic benzamide derivative characterized by a 3-ethoxy-substituted aromatic ring and a 1-cyanobutyl group attached to the amide nitrogen. The ethoxy group contributes to electronic modulation of the benzamide core, while the cyanobutyl moiety introduces steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

N-(1-cyanobutyl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-6-12(10-15)16-14(17)11-7-5-8-13(9-11)18-4-2/h5,7-9,12H,3-4,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPYAYGRQJNIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC(=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanobutyl)-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with 1-cyanobutylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the coupling reaction, and the product is continuously extracted and purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanobutyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(1-cyanobutyl)-3-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and synthetic differences between N-(1-cyanobutyl)-3-ethoxybenzamide and related compounds:

Compound Name Benzamide Substituent Amide Substituent Synthesis Yield Molecular Weight Key Properties/Applications Reference
This compound (Target) 3-ethoxy 1-cyanobutyl N/A ~290.34* Hypothetical: Potential enzyme inhibition, solubility modulation
Compound 31 () 3-ethoxy Pyrazolyl-pyrimidinone 5% ~383.40† Adenylyl cyclase inhibition
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Not specified ~235.29 Metal-catalyzed C–H bond functionalization
BH36151 () 3-ethoxy Bromobenzyl-sulfone In stock 452.36 Research use (exact application unspecified)
N-[2-(3-cyanophenoxy)ethyl]-3-cyanobenzamide () 3-cyano 2-(3-cyanophenoxy)ethyl Not specified ~293.30 Synthetic intermediate

*Calculated based on formula (C₁₄H₁₈N₂O₂).
†Calculated from molecular formula (C₁₉H₂₁N₅O₃).

Key Observations:

Substituent Impact on Synthesis: The low yield (5%) of Compound 31 (3-ethoxybenzamide derivative) suggests challenges in synthesizing ethoxy-substituted benzamides with bulky heterocyclic substituents . In contrast, 3-methyl or 3-cyano analogs (e.g., and ) may offer better synthetic accessibility. The cyanobutyl group in the target compound introduces a nitrile, which could influence reaction pathways (e.g., via dipole interactions or metabolic stability) compared to hydroxyl or sulfone groups in other analogs .

BH36151 (MW 452.36) exceeds typical drug-like molecular weight thresholds (~500 Da), suggesting the target compound (MW ~290) may have better pharmacokinetic profiles . The cyanobutyl group’s electron-withdrawing nature could alter hydrogen-bonding capacity compared to the hydroxy-dimethylethyl group in , impacting binding to biological targets .

Biological Relevance: Compound 31’s pyrazolyl-pyrimidinone substituent is linked to adenylyl cyclase inhibition, implying that the target compound’s cyanobutyl group might modulate similar enzymatic activity if tested . Bromine in BH36151 may enhance electrophilic reactivity, whereas the cyanobutyl group’s nitrile could resist metabolic degradation, prolonging half-life .

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